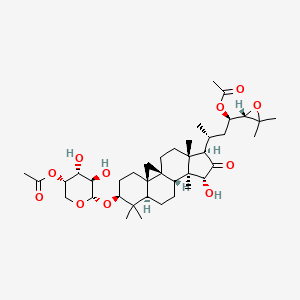

Cimiracemoside L

Description

Cimiracemoside L is a cycloartane triterpenoid glycoside isolated from the roots of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound is part of a larger group of cycloartane glycosides known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Properties

CAS No. |

473554-76-6 |

|---|---|

Molecular Formula |

C39H60O11 |

Molecular Weight |

704.9 g/mol |

IUPAC Name |

[(3S,4R,5R,6S)-6-[[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-15-[(2R,4R)-4-acetyloxy-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |

InChI |

InChI=1S/C39H60O11/c1-19(16-22(47-20(2)40)32-35(6,7)50-32)27-29(43)31(45)37(9)25-11-10-24-34(4,5)26(12-13-38(24)18-39(25,38)15-14-36(27,37)8)49-33-30(44)28(42)23(17-46-33)48-21(3)41/h19,22-28,30-33,42,44-45H,10-18H2,1-9H3/t19-,22-,23+,24+,25+,26+,27+,28+,30-,31+,32+,33+,36-,37-,38-,39+/m1/s1 |

InChI Key |

MRJOSYQMJVDQDS-LLIYAYRNSA-N |

Isomeric SMILES |

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)OC(=O)C)O)O)C)C)O |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)OC(=O)C)O)O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside L involves the extraction of the compound from the rhizomes of Cimicifuga foetida. The process typically includes:

Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction, scaled up to handle larger quantities of plant material. This involves optimizing solvent use, extraction times, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside L undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: This can affect the carbonyl groups within the compound.

Substitution: Glycosidic bonds can be hydrolyzed and substituted with other sugar moieties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Acidic or basic conditions can facilitate glycosidic bond cleavage and substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Used as a reference compound in the study of cycloartane glycosides.

Biology: Investigated for its role in modulating biological pathways, particularly the Wnt signaling pathway.

Industry: Potential use in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

Cimiracemoside L exerts its effects primarily through the inhibition of the Wnt signaling pathway, which is crucial in cell proliferation and differentiation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation . The molecular targets include various proteins and enzymes involved in the Wnt pathway, such as β-catenin .

Comparison with Similar Compounds

Similar Compounds

- Cimilactone E

- Cimilactone F

- 2′-O-(E)-butenoyl-23-epi-26-deoxyactein

- 2′,12β-O-diacetylcimiracemonol-3-O-β-d-xylopyranoside

Uniqueness

Cimiracemoside L is unique due to its specific glycosidic structure and its potent inhibitory activity against the Wnt signaling pathway. This makes it particularly valuable in cancer research compared to other cycloartane glycosides .

Q & A

Q. What methodologies are recommended for structural characterization of Cimiracemoside L?

- Methodological Guidance : Combine NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HR-MS) to resolve glycosylation patterns and triterpene backbones. Compare spectral data with structurally related compounds (e.g., Cimiracemoside A/H, which share Δ7,8 and xylose substitutions) to identify key functional groups . For reproducibility, document solvent systems, temperature controls, and calibration standards (e.g., tetramethylsilane for NMR) .

Q. How can researchers validate the purity of this compound isolates?

- Methodological Guidance : Use HPLC-DAD/ELSD with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). Validate via COA (Certificate of Analysis) protocols, including retention time matching and spiking experiments with reference standards. Reproducibility requires batch-specific documentation of mobile phases and column temperatures .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

- Methodological Guidance : Prioritize cell-based assays (e.g., AMPK activation in HepG2 cells, NF-κB inhibition in RAW264.7 macrophages) using dose-response curves (1–100 µM). Include positive controls (e.g., metformin for AMPK, dexamethasone for NF-κB) and validate via Western blotting or luciferase reporter systems. Optimize solvent compatibility (DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How to design experiments resolving contradictions in reported bioactivity data for this compound?

- Methodological Guidance : Conduct orthogonal validation (e.g., SPR binding assays vs. cellular thermal shift assays) to confirm target engagement. For inconsistent AMPK activation results, compare cell lines (e.g., primary hepatocytes vs. immortalized lines) and nutrient conditions (high glucose vs. serum-free media). Perform meta-analysis of dose-response slopes (EC50/IC50) across studies to identify confounding variables .

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Guidance : Pair transcriptomics (RNA-seq) with untargeted metabolomics (LC-QTOF-MS) to map pathway perturbations. Use machine learning (e.g., Random Forest or GSEA) to prioritize AMPK-related nodes (e.g., ACC phosphorylation, CPT1A expression). Cross-validate findings with knockout models (e.g., AMPKα1/α2 siRNA) to establish causality .

Q. How to optimize experimental protocols for isolating this compound from complex botanical matrices?

- Methodological Guidance : Apply countercurrent chromatography (CCC) with a solvent system (hexane/ethyl acetate/methanol/water 5:5:5:5) for high-yield isolation. Monitor fractions via TLC (silica gel 60 F254, vanillin-H2SO4 visualization). For scale-up, optimize loading capacity and flow rates using factorial design (e.g., Box-Behnken) to minimize saponin degradation .

Q. What statistical frameworks address variability in pharmacokinetic studies of this compound?

- Methodological Guidance : Use non-compartmental analysis (NCA) for AUC and half-life estimation, supplemented by mixed-effects modeling (e.g., NONMEM) to account for intersubject variability. Validate bioavailability via cassette dosing in rodent models, with LC-MS/MS quantification (LOQ ≤1 ng/mL). Report %CV for inter- and intra-assay precision .

Methodological Best Practices

Q. How to ensure reproducibility in this compound research?

- Guidance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in repositories (e.g., MetaboLights). Document batch-specific solvent suppliers (e.g., Sigma-Aldridge vs. TCI) and storage conditions (-80°C under argon). For cell studies, report passage numbers and mycoplasma testing .

Q. What criteria define a robust literature review strategy for this compound?

- Guidance : Prioritize primary literature (e.g., Journal of Natural Products, Phytochemistry) over vendor catalogs. Use Boolean search terms ("this compound" AND (synthesis OR biosynthesis OR metabolomics)) in PubMed/Scopus. Critically evaluate studies for conflict of interest (e.g., industry-funded vs. academic) and methodological transparency (e.g., NMR shifts provided) .

Q. How to navigate ethical and practical challenges in sourcing this compound for research?

- Guidance :

For plant-derived material, comply with Nagoya Protocol requirements for access/benefit-sharing. If synthesizing, validate intermediates via chiral HPLC to confirm stereochemical fidelity. For in vivo studies, obtain IACUC approval and include ARRIVE 2.0 checklist items (e.g., randomization, blinding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.